2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide
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Description
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.497. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of pyrazole-acetamide exhibit significant antimicrobial activities. For instance, novel thiazole derivatives synthesized by incorporating pyrazole moiety showed considerable anti-bacterial and anti-fungal activities. Among these compounds, specific derivatives were highlighted for their high anti-bacterial and anti-fungal potency, showcasing the potential of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their unique structural properties, exhibited significant antioxidant activities, highlighting their potential for various biomedical applications (Chkirate et al., 2019).
Pharmacological Evaluation
Compounds within this chemical class have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of novel derivatives indicated promising results across these areas, suggesting a broad spectrum of potential therapeutic applications (Faheem, 2018).
Synthetic Methodologies and Applications
Research has also focused on the synthesis and characterization of pyrazole-acetamide derivatives, exploring their utility in various chemical and biological contexts. For example, the design and synthesis of certain derivatives have been linked to in vitro cytotoxic activity against cancer cell lines, showcasing the compound's potential as anticancer agents (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-34-21-11-7-19(8-12-21)24-17-25-27(33)30(15-16-31(25)29-24)18-26(32)28-20-9-13-23(14-10-20)35-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTDUZABSDMPEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.